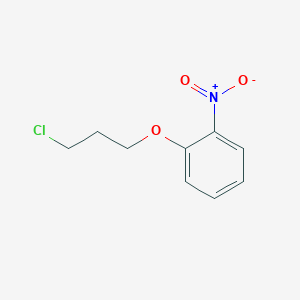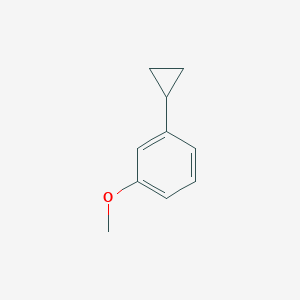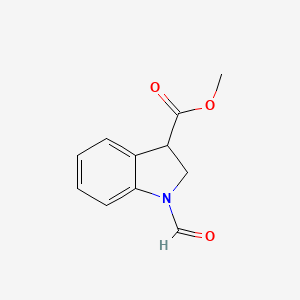
ビス(η5-2,4-シクロペンタジエン-1-イル)ジフルオロチタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is an organometallic compound that belongs to the class of titanocenes. It is commonly known as titanocene difluoride. This compound is characterized by the presence of two cyclopentadienyl rings and two fluorine atoms bonded to a central titanium atom. It is widely used in various fields such as medical research, environmental research, and industrial applications.
科学的研究の応用
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of high-performance materials, coatings, and as a photoinitiator in UV-curable resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
TiCl4+2NaC5H5→Ti(η5−C5H5)2Cl2+2NaCl
This intermediate, titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride, is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to yield the final product:
Ti(η5−C5H5)2Cl2+2HF→Ti(η5−C5H5)2F2+2HCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反応の分析
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds such as titanium(III) chloride.
Substitution: Various substituted titanocenes depending on the substituent used.
作用機序
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, causing structural distortions that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which further contributes to its cytotoxic effects.
類似化合物との比較
Similar Compounds
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-: Similar structure but with methyl groups instead of fluorine atoms.
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride: Intermediate in the synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties such as increased stability and reactivity compared to its analogs. The fluorine atoms also enhance the compound’s ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.
特性
CAS番号 |
309-89-7 |
|---|---|
分子式 |
C10H10F2Ti-6 |
分子量 |
216.05 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
InChIキー |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
正規SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)




![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)



